molecular formula C11H15FN2O2 B1311626 tert-Butyl (2-amino-6-fluorophenyl)carbamate CAS No. 954239-11-3

tert-Butyl (2-amino-6-fluorophenyl)carbamate

Cat. No. B1311626
M. Wt: 226.25 g/mol
InChI Key: KKTBITIKAFIQJM-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-6-fluorophenyl)carbamate” is an organic compound . It is also known as “2-BOC-氨基-4-氟苯胺” in Chinese .


Synthesis Analysis

The synthesis of “tert-Butyl (2-amino-6-fluorophenyl)carbamate” involves heating a solution of di-tert-butyldicarbonate and 2-fluoroaniline in tetrahydrofuran to reflux for 6 hours . The reaction mixture is then cooled, concentrated, dissolved in pentane, washed with 5% citric acid, then 1 M potassium bisulfate (2x), then water, then 20% potassium hydroxide, then brine, dried over magnesium sulfate, and concentrated to give the product .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (2-amino-6-fluorophenyl)carbamate” is C11H15FN2O2 . Its InChI Code is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

“tert-Butyl (2-amino-6-fluorophenyl)carbamate” is a solid at room temperature . It has a molecular weight of 226.25 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (2-amino-6-fluorophenyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in many pharmaceutical compounds such as osimertinib (AZD9291). A rapid synthetic method for this compound was developed, demonstrating the compound's role in streamlining the production of biologically active molecules (Zhao, Guo, Lan, & Xu, 2017).

Chemical Transformations and Protective Group Chemistry

The compound also finds applications in protective group chemistry, where it is used for the protection of amines. For example, the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) synthesized from tert-butyl (2-amino-6-fluorophenyl)carbamate via treatment with tert-butyldimethylsilyl trifluoromethanesulfonate demonstrates its utility in chemoselective transformations of amino protecting groups (Sakaitani & Ohfune, 1990).

Preparation of Advanced Intermediates

The compound is instrumental in the preparation of advanced intermediates for further chemical synthesis. For instance, tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied for their metalation between nitrogen and silicon, leading to the preparation of α-functionalized α-amino silanes, showcasing the compound's versatility in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Application in Organic Synthesis and Catalysis

Furthermore, the compound is used in organic synthesis and catalysis. For example, it has been involved in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, highlighting its importance in producing chiral intermediates for pharmaceuticals and materials science (Piovan, Pasquini, & Andrade, 2011).

Novel Glycoconjugate Formation

It is also involved in glycosylative transcarbamylation, a reaction leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates, demonstrating its use in the synthesis of novel glycoconjugates, which are valuable in medicinal chemistry and drug design (Henry & Lineswala, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

tert-butyl N-(2-amino-6-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBITIKAFIQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-6-fluorophenyl)carbamate

CAS RN

954239-11-3
Record name 954239-11-3
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